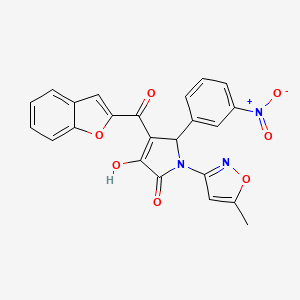

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

This compound features a 1H-pyrrol-2(5H)-one core substituted with:

- 3-Hydroxy group at position 3: Enhances hydrogen-bonding capacity.

- 5-Methylisoxazol-3-yl at position 1: A heterocyclic moiety contributing to electronic effects and bioactivity.

- 3-Nitrophenyl at position 5: A strong electron-withdrawing group influencing reactivity and solubility.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O7/c1-12-9-18(24-33-12)25-20(14-6-4-7-15(10-14)26(30)31)19(22(28)23(25)29)21(27)17-11-13-5-2-3-8-16(13)32-17/h2-11,20,28H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTSGIGACVNTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrole ring. One common approach is the condensation of appropriate precursors such as benzofuran-2-carboxaldehyde and 3-nitrophenylhydrazine in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Typical reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: : Formation of 4-(benzofuran-2-carbonyl)-3-oxo-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one.

Reduction: : Formation of 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-aminophenyl)-1H-pyrrol-2(5H)-one.

Substitution: : Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound, particularly against leukemia and lung cancer cell lines. The cytotoxicity was evaluated on K562 and HL60 leukemia cells, yielding IC50 values of 5 μM and 0.1 μM, respectively, indicating potent activity without affecting normal cells.

Additionally, in vitro testing against A549 lung adenocarcinoma cells revealed that structural modifications could enhance the inhibition of the AKT signaling pathway, which is crucial for cancer cell proliferation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

- Hydroxyl Groups : The presence of hydroxyl groups enhances interaction with biological targets, promoting cytotoxicity.

- Benzofuran Modifications : Specific modifications at various positions on the benzofuran ring can lead to increased potency against cancer cell lines.

Case Studies

Several case studies have explored related compounds with similar structures:

- Benzofuran Derivatives : A study indicated that benzofuran derivatives with specific halogen substitutions exhibited enhanced anticancer properties through selective inhibition of critical pathways in cancer cell proliferation.

- Dual Inhibitors : Research on dual inhibitors combining tubulin and histone deacetylase (HDAC) activities demonstrated that certain structural features significantly improved antiproliferative activity .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Analogs

Research Findings and Insights

- Synthetic Pathways : The target compound likely requires a multi-step synthesis involving isocyanate coupling (as in ) or furan-aldehyde condensations ().

- Electronic Effects : The 3-nitrophenyl group enhances electrophilicity, while the benzofuran-2-carbonyl may stabilize intermediates via resonance .

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic molecule notable for its diverse structural characteristics, including a benzofuran moiety, a hydroxy group, an isoxazole ring, and a nitrophenyl substituent. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 376.36 g/mol. The presence of various functional groups such as carbonyl, hydroxyl, and heterocycles contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research has indicated that compounds containing benzofuran derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Benzofuran derivatives have been extensively studied for their anticancer properties. For instance, certain derivatives have shown significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from 11 μM to 12 μM .

- Anti-inflammatory Effects : The presence of specific substituents in the benzofuran structure has been linked to anti-inflammatory activities, which are crucial in managing chronic inflammatory diseases .

- Antimicrobial Properties : Studies have shown that benzofuran compounds can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

A study evaluated the antiproliferative effects of various benzofuran derivatives against different cancer cell lines. The compound was tested alongside other similar structures. The results indicated that it possesses significant cytotoxicity against ovarian cancer cells (A2780), with an IC50 value comparable to established anticancer drugs .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A2780 | 11 |

| Compound B | A2780 | 12 |

| This compound | A2780 | TBD |

Anti-inflammatory Mechanism

Research on related benzofuran compounds has demonstrated their ability to inhibit pro-inflammatory mediators such as TNF-α and IL-1β. These findings suggest that the compound may also exert anti-inflammatory effects through similar pathways .

Case Studies

- Study on Anticancer Activity : In a comparative study involving several benzofuran derivatives, the compound exhibited notable cytotoxicity against multiple cancer lines. Its effectiveness was attributed to the structural features that enhance interaction with cellular targets involved in proliferation and apoptosis pathways .

- Study on Anti-inflammatory Properties : Another investigation highlighted the compound's potential to downregulate inflammatory cytokines in vitro, suggesting its application in treating inflammatory diseases .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrol-2-one core with multiple substituents?

Methodological Answer: The pyrrol-2-one core can be synthesized via base-assisted cyclization of hydroxy-pyrrolidinone intermediates. For example:

- Cyclization Protocol : React 5-hydroxy-pyrrolidinone derivatives with aryl aldehydes or amines under basic conditions (e.g., NaH in THF) to form substituted pyrrol-2-ones .

- Substituent Introduction :

- Benzofuran-2-carbonyl : Synthesize benzofuran derivatives via cyclization of phenolic precursors with benzoyl chloride under NaOH, followed by purification via recrystallization .

- 5-Methylisoxazole : Introduce via nucleophilic substitution or coupling reactions using pre-functionalized isoxazole intermediates (e.g., 5-methylisoxazol-3-yl halides) .

- 3-Nitrophenyl : Use 3-nitrobenzaldehyde in aldol-like condensation or Michael addition reactions .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer: Use a combination of 1H/13C NMR, FTIR, and HRMS to verify structural integrity:

Q. Example Characterization Data :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| 1H NMR | δ 8.2–8.4 ppm (3-nitrophenyl), δ 6.7 ppm (benzofuran) | |

| FTIR | 1707 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2) | |

| HRMS | m/z 454.1023 (calculated for C23H15N3O7) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 3-nitrophenyl substitution?

Methodological Answer:

Q. How to resolve conflicting NMR data caused by tautomerism or dynamic effects?

Methodological Answer:

- Tautomerism : The pyrrol-2-one ring may exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to slow exchange processes and resolve splitting .

- 2D NMR : Employ COSY and HSQC to assign overlapping aromatic protons (e.g., distinguishing benzofuran from nitrophenyl signals) .

- Reference Example : In compound 15m, VT-NMR at –40°C resolved enol-related proton shifts .

Q. What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

- Light Sensitivity : The nitro group may cause photodegradation. Store in amber vials and avoid UV light .

- Thermal Stability : Decomposition observed >150°C. Use low-temperature storage (4°C) .

- pH Sensitivity : The 3-hydroxy group may deprotonate in basic conditions, altering solubility. Maintain neutral pH during biological assays .

Q. How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

- Docking Studies : Model the compound’s 3D structure (e.g., using Gaussian or AutoDock) to predict binding to enzymatic targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity .

Q. How to design structure-activity relationship (SAR) studies by modifying substituents?

Methodological Answer:

Q. SAR Design Table :

| Substituent Modification | Biological Target | Expected Impact |

|---|---|---|

| 3-Nitrophenyl → 4-Aminophenyl | Antibacterial | Enhanced solubility, reduced cytotoxicity |

| 5-Methylisoxazole → Thiazole | Kinase inhibition | Improved binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.